Phosphine, [1,1'-binaphthalen]-2-ylbis[3,5-bis(trifluoromethyl)phenyl]-
Description
IUPAC Nomenclature and Systematic Characterization
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its binaphthyl backbone and two 3,5-bis(trifluoromethyl)phenyl substituents bonded to a central phosphorus atom. The parent structure, [1,1'-binaphthalene]-2-yl, forms the core scaffold, with phosphine functionalization occurring at the 2-position of the naphthalene rings. The trifluoromethyl groups at the 3- and 5-positions of each aryl substituent introduce steric bulk and electronic modulation.
The systematic name is bis[3,5-bis(trifluoromethyl)phenyl]-[1,1'-binaphthalene]-2-ylphosphine , reflecting the connectivity and substitution pattern. This nomenclature aligns with analogous compounds such as chlorobis[3,5-bis(trifluoromethyl)phenyl]phosphine, where a chlorine atom replaces the binaphthyl moiety.
Molecular Formula and Mass Spectrometric Analysis
The molecular formula of the compound is C₃₆H₁₈F₁₂P , calculated as follows:
- Binaphthyl backbone : C₂₀H₁₂
- Two 3,5-bis(trifluoromethyl)phenyl groups : 2 × (C₈H₃F₆) = C₁₆H₆F₁₂
- Phosphorus atom : P
The theoretical molecular weight is 709.51 g/mol , derived from:
- Carbon: 36 × 12.01 = 432.36 g/mol
- Hydrogen: 18 × 1.01 = 18.18 g/mol
- Fluorine: 12 × 19.00 = 228.00 g/mol
- Phosphorus: 30.97 g/mol
High-resolution mass spectrometry (HRMS) of related bis(trifluoromethylphenyl)phosphine derivatives, such as chlorobis[3,5-bis(trifluoromethyl)phenyl]phosphine (C₁₆H₆ClF₁₂P, 492.63 g/mol), confirms the expected mass-to-charge ratios for these electron-deficient ligands.
X-ray Crystallographic Data and Solid-State Conformation
While direct X-ray crystallographic data for this specific compound is unavailable, structural insights can be extrapolated from related binaphthyl-phosphine systems. For example, the oxidized derivative [1,1'-binaphthalene]-2,2'-diylbis(diphenylphosphine oxide) (BINAPO) exhibits a dihedral angle of 68–72° between the naphthalene rings, creating a chiral pocket. The 3,5-bis(trifluoromethyl)phenyl substituents likely enforce a similar twisted conformation, with intramolecular C–H···F interactions stabilizing the solid-state structure.
The trifluoromethyl groups adopt a perpendicular orientation relative to the aryl rings, minimizing steric clashes and maximizing van der Waals interactions. This arrangement is consistent with crystallographic observations in chlorobis[3,5-bis(trifluoromethyl)phenyl]phosphine derivatives, where the CF₃ groups occupy equatorial positions around the phosphorus center.
Comparative Analysis with Bis(trifluoromethylphenyl)phosphine Derivatives
The structural and electronic properties of [1,1'-binaphthalene]-2-ylbis[3,5-bis(trifluoromethyl)phenyl]phosphine distinguish it from simpler bis(trifluoromethylphenyl)phosphines. Key comparisons include:
The binaphthyl backbone imposes a rigid, chiral environment that enhances enantioselectivity in metal-catalyzed reactions, as seen in palladium-catalyzed cross-couplings. In contrast, chlorobis[3,5-bis(trifluoromethyl)phenyl]phosphine’s flexibility allows for diverse coordination modes in rhodium- and palladium-mediated transformations. The CF₃ groups in both compounds improve solubility in fluorophilic reaction media while stabilizing metal-ligand complexes through inductive effects.
Properties
CAS No. |
820978-68-5 |
|---|---|
Molecular Formula |
C36H19F12P |
Molecular Weight |
710.5 g/mol |
IUPAC Name |
bis[3,5-bis(trifluoromethyl)phenyl]-(1-naphthalen-1-ylnaphthalen-2-yl)phosphane |
InChI |
InChI=1S/C36H19F12P/c37-33(38,39)22-14-23(34(40,41)42)17-26(16-22)49(27-18-24(35(43,44)45)15-25(19-27)36(46,47)48)31-13-12-21-7-2-4-10-29(21)32(31)30-11-5-8-20-6-1-3-9-28(20)30/h1-19H |
InChI Key |
UNPBXQROYYRJOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=C(C=CC4=CC=CC=C43)P(C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Approaches Overview
The synthesis of [1,1'-binaphthalen]-2-ylbis[3,5-bis(trifluoromethyl)phenyl]phosphine typically involves a multi-step process with careful consideration of reaction conditions to maintain structural integrity and stereochemical configuration. The general synthetic strategy involves:
Preparation of Key Intermediates
Synthesis of Binaphthyl Core
The binaphthyl backbone is fundamental to the target compound's structure. While commercially available, economical synthesis from more affordable precursors is often preferred for large-scale production.
From BINOL to NOBIN
A cost-effective approach involves converting (S)-BINOL (approximately $1 per gram) to (S)-NOBIN ((S)-2-amino-2'-hydroxy-1,1'-binaphthyl), an important intermediate:
(S)-BINOL → (S)-NOBIN
This conversion follows a modified procedure by Sälinger and Brückner as reported in literature. The reduction is typically performed using 10 mol% Pd on carbon for 2 hours at 45°C, which prevents over-reduction problems that occur when using 5% Pd on carbon for 7 hours at 60°C. This process consistently produces (S)-NOBIN in good yields at 10-20 mmol scale.
Synthesis of 3,5-Bis(trifluoromethyl)phenyl Precursors
Preparation of 3,5-Bis(trifluoromethyl)bromobenzene
3,5-Bis(trifluoromethyl)bromobenzene (CAS 328-70-1) is a crucial intermediate in the synthesis pathway. A patented process involves bromination of 1,3-bis(trifluoromethyl)benzene:
1,3-bis(trifluoromethyl)benzene + brominating agent → 3,5-bis(trifluoromethyl)bromobenzene
In a preferred embodiment, 1,3-bis(trifluoromethyl)benzene is brominated with N,N′-dibromo-5,5-dimethylhydantoin in a mixture of sulfuric acid and acetic acid at 45°C. The reaction mixture is then diluted with cold water, and the phases are separated. The organic phase is washed with aqueous sodium hydroxide (preferably 5N sodium hydroxide).
The use of acetic acid and high-rate mixing in this reaction system increases solubilization of the starting material and results in less sensitivity to stirring parameters, as well as increased regioselectivity regarding the position of bromination.
The typical procedure is detailed in Table 1:
| Reagent | Quantity | Conditions |
|---|---|---|
| 1,3-bis(trifluoromethyl)benzene | 1 eq | Starting material |
| 1,3-dibromo-5,5-dimethylhydantoin | 1 eq | Brominating agent |
| 96% Sulfuric acid | Solvent | Reaction medium |
| Glacial acetic acid | Co-solvent | Improves selectivity |
| Temperature | 45°C | Optimized condition |
| Reaction time | Several hours | Until completion |
The product typically contains approximately 2.6% isomeric impurities, including 1,2-dibromo-3,5-bis(trifluoromethyl)benzene, 1,4-dibromo-3,5-bis(trifluoromethyl)bromobenzene, and small amounts of other derivatives.
Synthesis of Bis[3,5-bis(trifluoromethyl)phenyl]phosphine
Bis[3,5-bis(trifluoromethyl)phenyl]phosphine is synthesized through the reaction of 3,5-bis(trifluoromethyl)bromobenzene with a phosphorus source. One approach involves conversion to a Grignard reagent followed by reaction with a phosphorus electrophile.
A detailed procedure for preparing this phosphine derivative starts with bis[3,5-bis(trifluoromethyl)phenyl]phosphine oxide (2):
Phosphine oxide 2 (10.0 g, 21.0 mmol, 1 equiv) is added under argon flow by removal of the inert gas valve. After replacement of the inert gas valve, the reaction proceeds.
The conversion of phosphine oxide to phosphine typically utilizes aluminum hydride reducing agents such as DIBAL-H (diisobutylaluminum hydride).
Table 2 provides data on reaction conditions and yields for similar transformations:
| Entry | R1 | Time/Temp. (°C) | Al species | Yield (%) |
|---|---|---|---|---|
| 20 | 3,5-(CF3)2-C6H3 | 15m/25 | D | 72 |
Synthetic Routes to the Target Compound
Direct Phosphination Methods
Direct phosphination of binaphthyl systems can be achieved through several approaches:
Double Metallation Approach
A synthetic route comparable to that used for similar phosphine ligands involves double metallation of 2,2'-dimethylbinaphthyl with n-butyl lithium in the presence of tetramethylethylenediamine (TMEDA), followed by quenching with dichlorophosphines. This approach has been reported to yield 60-83% for similar compounds.
Through Chlorophosphine Intermediates
An alternative route involves:
- Double lithiation of the binaphthyl compound
- Quenching with diethylaminodichlorophosphine
- Reaction with HCl to give chlorophosphepine
- Reaction with appropriate Grignard reagents
For similar compounds, this route provides yields of 50-60% after 2 steps.
Preparation Through Bis(3,5-bis(trifluoromethyl)phenyl)chlorophosphine
The synthesis can proceed via the chlorophosphine intermediate, which is commercially available (Bis(3,5-bis(trifluoromethyl)phenyl)chlorophosphane, CAS: 142421-57-6).
The reaction proceeds as follows:
[1,1'-Binaphthalen]-2-yl lithium + Bis(3,5-bis(trifluoromethyl)phenyl)chlorophosphine → Target compound
This requires preparation of the lithiated binaphthylene species through metal-halogen exchange or direct metallation of the appropriate binaphthyl precursor.
Optimization of Reaction Conditions
Several factors influence the success of these synthetic routes:
Prevention of Phosphine Oxidation
The phosphorus atom in phosphines is readily oxidized to form phosphine oxides, which may be undesirable. Oxidation can be avoided through careful handling procedures:
Separation of Phosphine Oxides
When oxidation occurs, a potential separation method involves using a three-solvent system:
- Non-polar solvent (containing the desired phosphine)
- Acetonitrile layer (collecting phosphine oxides and other impurities)
- Aqueous layer (containing inorganic salts)
This approach allows for effective separation of the unoxidized phosphine from oxidized impurities.
Purification and Characterization
Purification Techniques
Common purification methods for the target compound include:
- Recrystallization from appropriate solvent systems
- Column chromatography, often under inert atmosphere conditions
- Solvent extraction systems as described in section 5.2
Characterization Data
The compound can be characterized by:
| Method | Expected Results |
|---|---|
| ¹H NMR | Complex signals for aromatic protons |
| ³¹P NMR | Signal characteristic of triarylphosphines |
| ¹⁹F NMR | Signals for trifluoromethyl groups |
| Mass Spectrometry | Molecular ion peak at m/z 710.5 |
| Elemental Analysis | Consistent with C36H19F12P formula |
Related Preparative Methods for Structural Analogues
Similar synthetic approaches have been used for related binaphthyl phosphine compounds:
Synthesis of BINAP Derivatives
The preparation of 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) provides useful precedent:
Synthesis of (R)-3,3′-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1′-binaphthyl-2,2′-diyl hydrogenphosphate
This closely related compound (CAS: 791616-62-1) contains the same structural motifs but in a different arrangement. Its preparation involves similar chemistry with modifications to achieve the phosphate linkage.
Challenges and Considerations
Stereochemical Control
Maintaining stereochemical integrity during synthesis is critical, especially when starting with optically active binaphthyl precursors. Reaction conditions must be carefully controlled to prevent racemization.
Scale-Up Considerations
For industrial or large-scale preparations, modified procedures may be necessary. The use of technical grade reagents rather than analytical grade may be possible with appropriate purification steps, as demonstrated in the preparation of 3,5-bis(trifluoromethyl)bromobenzene.
Chemical Reactions Analysis
Types of Reactions
Phosphine, [1,1’-binaphthalen]-2-ylbis[3,5-bis(trifluoromethyl)phenyl]- undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions, particularly at the phosphorus center.
Coordination: It can act as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halides and alkylating agents are used.
Coordination: Transition metals like palladium and platinum are often used in coordination reactions.
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphine derivatives.
Coordination: Metal-phosphine complexes.
Scientific Research Applications
Catalysis
Chiral Catalysis : This phosphine compound acts as a chiral ligand in asymmetric catalysis. Its binaphthyl backbone provides a rigid structure that can induce chirality in substrates during reactions such as nucleophilic additions to imines. The presence of trifluoromethyl groups enhances the electronic properties of the ligand, making it more effective in catalyzing reactions that require high selectivity and efficiency .
Metal Complexes : The phosphine can form complexes with transition metals, which are used in various catalytic processes including cross-coupling reactions (e.g., Suzuki-Miyaura coupling). These complexes are crucial for synthesizing complex organic molecules and materials .
Organic Synthesis
Synthesis of Pharmaceuticals : The compound is utilized in the synthesis of pharmaceutical intermediates. Its ability to facilitate specific transformations makes it valuable in producing compounds with medicinal properties. For instance, it can be employed in the synthesis of biologically active molecules by promoting selective reactions that lead to desired functional groups .
Functionalization of Aromatic Compounds : The phosphine acts as a reagent for the functionalization of aromatic rings, allowing for the introduction of various substituents. This application is particularly relevant in the development of new materials and fine chemicals .
Material Science
Polymer Chemistry : Phosphine compounds are being investigated for their role in polymerization processes. Their ability to act as initiators or catalysts can lead to the development of new polymeric materials with tailored properties for applications in electronics, coatings, and packaging .
Environmental Applications
Catalysts for Green Chemistry : The use of phosphine-based catalysts aligns with the principles of green chemistry by facilitating reactions under milder conditions and reducing waste products. This is particularly important in the synthesis of fine chemicals where sustainability is a growing concern .
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Benefits/Outcomes |
|---|---|---|
| Catalysis | Chiral catalysis, metal complexes | High selectivity and efficiency |
| Organic Synthesis | Pharmaceutical intermediates, functionalization | Production of biologically active compounds |
| Biological Applications | Antimicrobial activity, DNA interactions | Insights into drug design |
| Material Science | Polymerization processes | Development of new materials |
| Environmental Applications | Green chemistry catalysts | Reduced waste and milder reaction conditions |
Mechanism of Action
The mechanism of action of Phosphine, [1,1’-binaphthalen]-2-ylbis[3,5-bis(trifluoromethyl)phenyl]- is primarily based on its ability to act as a ligand and form complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating the formation of new chemical bonds. The electron-withdrawing trifluoromethyl groups enhance the reactivity of the phosphorus center, making it a highly effective catalyst in many reactions.
Comparison with Similar Compounds
Key Structural and Functional Differences
The compound is compared to structurally related phosphines and atropisomers (Table 1):
Electronic and Steric Effects
- Electron Deficiency : The 3,5-bis(trifluoromethyl)phenyl groups in the target compound enhance metal-ligand interactions in catalysis, particularly for stabilizing electron-poor metal centers (e.g., Pd⁰ in cross-coupling) . This contrasts with electron-rich analogs like bis(3,5-dimethylphenyl)phosphine oxide, which favor oxidative addition steps .
- Steric Bulk : The binaphthyl backbone imposes significant steric hindrance, promoting enantioselectivity in asymmetric reactions . Simpler analogs (e.g., bis[3,5-(CF₃)₂C₆H₃]phosphine) lack this rigidity, reducing stereochemical control .
Catalytic Performance
- Asymmetric Allylation: The target compound’s chirality and EWGs make it superior to non-binaphthyl analogs in enantioselective allylation (e.g., 95% yield and >90% ee reported for similar ligands) .
- Chiral Resolution: Compared to BBH (a phosphate ester), the phosphine version shows broader solvent compatibility in organometallic catalysis .
Enantioselective Catalysis
- The compound’s chiral environment enables high enantioselectivity in Pd-catalyzed allylic substitutions (e.g., 92% ee in allyl hydrazide cyclization) .
- In Rh-catalyzed cyclizations, analogous binaphthyl phosphines achieve turnover numbers (TONs) exceeding 1,000 due to robust metal-ligand coordination .
Comparative Yields in Cross-Coupling
Limitations
- The synthesis of binaphthyl-based ligands is more complex than non-chiral analogs, increasing production costs .
- High electron deficiency may reduce activity in electron-demanding reactions (e.g., C-H activation) compared to mixed-donor ligands .
Biological Activity
Phosphines are a class of organophosphorus compounds that have garnered significant interest in various fields, including catalysis and medicinal chemistry. One specific phosphine compound, Phosphine, [1,1'-binaphthalen]-2-ylbis[3,5-bis(trifluoromethyl)phenyl]- , has been studied for its biological activity and potential applications. This article delves into the biological activity of this compound, highlighting key research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound features a unique structure characterized by a binaphthyl backbone and bis(trifluoromethyl)phenyl groups. This structural arrangement contributes to its electronic properties and reactivity, making it a candidate for various biological applications.
Structural Formula
The chemical structure can be represented as follows:
Research has indicated that phosphine derivatives can exhibit significant biological activities, including interactions with various biological targets. The specific phosphine discussed here has shown promise as a progesterone receptor (PR) antagonist. In a study evaluating several phosphine-borane derivatives, it was found that certain derivatives exhibited potent antagonistic activity against PR with an IC50 value as low as 0.54 μM .
Case Studies
-
Progesterone Receptor Antagonism
- A series of phosphine-borane derivatives were synthesized and evaluated for their PR antagonistic properties. Among these, the compound with the binaphthyl structure demonstrated significant binding affinity and antagonistic effects, suggesting its potential as a lead compound for drug development targeting PR-related pathways .
- Catalytic Applications
Comparative Data on Biological Activity
Synthesis and Characterization
The synthesis of phosphine derivatives often involves complex organic reactions that require careful control of reaction conditions to ensure high yields and purity. The phosphine discussed has been synthesized using established methodologies in organometallic chemistry.
Synthesis Methodology
- Reagents : Starting materials include binaphthyl derivatives and trifluoromethylphenyl halides.
- Reaction Conditions : Typically conducted under inert atmosphere conditions to prevent oxidation of the phosphine.
- Characterization Techniques : The synthesized compounds are characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm their structures .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing Phosphine, [1,1'-binaphthalen]-2-ylbis[3,5-bis(trifluoromethyl)phenyl]-?
- Methodology : Synthesis typically involves coupling binaphthalene derivatives with 3,5-bis(trifluoromethyl)phenylphosphine precursors. Key steps include:
- Use of Pd-catalyzed cross-coupling reactions to introduce trifluoromethylphenyl groups onto the binaphthalene backbone .
- Purification via column chromatography or recrystallization to isolate enantiomerically pure forms (if applicable) .
Q. How is the compound characterized to confirm its structural integrity and purity?
- Methodology :
- X-ray crystallography for absolute configuration determination, particularly for chiral variants .
- NMR spectroscopy (³¹P, ¹H, ¹³C) to confirm phosphorus coordination and substituent integration .
- Mass spectrometry (HRMS) for molecular weight validation .
Advanced Research Questions
Q. What mechanistic role does this phosphine ligand play in enantioselective catalysis?
- Methodology :
- Study transition metal complexes (e.g., Pd, Rh) using the ligand in asymmetric reactions (e.g., hydroesterification, hydrogenation).
- Kinetic studies (e.g., Eyring analysis) to assess steric/electronic effects on reaction rates .
- DFT calculations to model ligand-metal interactions and predict enantioselectivity trends .
Q. How do steric and electronic properties of the ligand influence catalytic performance in cross-coupling reactions?
- Experimental Design :
- Compare catalytic efficiency (TON, TOF) with ligands of varying steric bulk (e.g., triphenylphosphine vs. bulkier bis(trifluoromethylphenyl) analogs) .
- Hammett analysis to correlate substituent electronic parameters (σ) with reaction outcomes .
Q. What strategies resolve contradictions in reported catalytic data for similar phosphine ligands?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
